Ethanone, 1-naphtho[2,3-b]furan-2-yl-

Beta-adrenergic pharmacology Metabolite profiling Regioisomeric selectivity

Ethanone, 1-naphtho[2,3-b]furan-2-yl- (IUPAC: 1-benzo[f]benzofuran-2-ylethanone; CAS 87004-83-9) is a C14H10O2 naphthofuran ethanone with a molecular weight of 210.23 g/mol, supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC). The compound belongs to the regioisomeric naphtho[b]furan ethanone family, where the linear [2,3-b] fusion topology distinguishes it from the angular [2,1-b] and [1,2-b] isomers.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 87004-83-9
Cat. No. B3194850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-naphtho[2,3-b]furan-2-yl-
CAS87004-83-9
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=CC3=CC=CC=C3C=C2O1
InChIInChI=1S/C14H10O2/c1-9(15)13-8-12-6-10-4-2-3-5-11(10)7-14(12)16-13/h2-8H,1H3
InChIKeyHSJXTSHSSGRADD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-naphtho[2,3-b]furan-2-yl- (CAS 87004-83-9): Procurement-Grade Specification and Compound-Class Context


Ethanone, 1-naphtho[2,3-b]furan-2-yl- (IUPAC: 1-benzo[f][1]benzofuran-2-ylethanone; CAS 87004-83-9) is a C14H10O2 naphthofuran ethanone with a molecular weight of 210.23 g/mol, supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) . The compound belongs to the regioisomeric naphtho[b]furan ethanone family, where the linear [2,3-b] fusion topology distinguishes it from the angular [2,1-b] and [1,2-b] isomers [1]. This fusion pattern determines the electronic structure, metabolic fate, and downstream synthetic utility of the scaffold [2].

Why Naphthofuran Regioisomers Cannot Be Interchanged: The Case for CAS 87004-83-9


Naphtho[b]furan ethanones exist as three regioisomers—[2,3-b], [2,1-b], and [1,2-b]—that differ solely in the angular vs. linear fusion of the furan ring onto naphthalene [1]. Despite identical molecular formulae (C14H10O2) and molecular weights (210.23 g/mol), this seemingly subtle topological difference dictates the π-electron distribution, frontier molecular orbital energies, and consequently the redox behavior and biological target engagement [2]. Pharmacological data demonstrate that [2,3-b] derivatives exhibit a distinct metabolite profile compared to [2,1-b] analogs, with the latter generating active beta-adrenoceptor-inhibiting metabolites absent from the [2,3-b] series [3]. Therefore, treating these regioisomers as interchangeable procurement equivalents risks irreproducible biological outcomes and synthetic dead-ends.

Quantitative Differentiation Evidence for Ethanone, 1-naphtho[2,3-b]furan-2-yl- (CAS 87004-83-9) vs. Closest Analogs


Regioisomer-Dependent Beta-Adrenoceptor Metabolite Generation: [2,3-b] vs. [2,1-b] Naphthofuran Derivatives

In a direct head-to-head pharmacological comparison, Garuti et al. (1983) evaluated 1-(naphtho[2,3-b]furan-2-yl)-2-(isopropylamino)ethanol (III) and its [2,1-b] counterpart (I,II) for beta-adrenergic blocking activity [1]. The [2,3-b] derivative (III) and the [1,2-b] derivative (II) both exhibited low beta-adrenergic blocking activity. Critically, unlike the naphtho[2,1-b]furan derivatives (I,II), the [2,3-b] compound (III) did not give rise to metabolites possessing high beta-adrenoceptor inhibitory properties [1]. This demonstrates that the [2,3-b] fusion topology abrogates the metabolic bioactivation pathway that confers potent adrenoceptor activity to the [2,1-b] regioisomer.

Beta-adrenergic pharmacology Metabolite profiling Regioisomeric selectivity

Cytotoxicity Profile Differentiation: 2-Acetyl-[2,3-b]furan-4,9-dione vs. 2-Acetyl-4,9-dimethoxy-[2,3-b]furan and Non-Dione Scaffolds

Takano et al. (2009) tested 39 naphtho[2,3-b]furan-4,9-diones and related compounds against 3 human normal oral cells and 4 human tumor cell lines [1]. 2-Acetylnaphtho[2,3-b]furan-4,9-dione [1] was highly cytotoxic to both normal and tumor cells, yielding low tumor-specificity (TS). In contrast, 2-acetyl-4,9-dimethoxynaphtho[2,3-b]furan [4]—the dimethyl ether analog of the reduced [2,3-b] core—showed much reduced cytotoxicity and low tumor-specificity [1]. This establishes that the 4,9-dione redox functionality, not the 2-acetyl group alone, is the dominant driver of non-selective cytotoxicity in the [2,3-b] series. The non-dione scaffold (represented by the 4,9-dimethoxy derivative, structurally analogous to CAS 87004-83-9's reduced core) eliminates this non-selective cytotoxicity.

Anticancer cytotoxicity Tumor-specificity index Structure-activity relationships

[2,3-b] Regioisomer as the Authentic Synthetic Precursor to Napabucasin (BBI608) and Clinically-Investigated STAT3 Inhibitors

The [2,3-b] regioisomer is the unequivocal structural precursor to 2-acetylnaphtho[2,3-b]furan-4,9-dione (Napabucasin, BBI608, CAS 83280-65-3), a cancer stem cell inhibitor that reached Phase III clinical trials for colorectal and pancreatic cancers [1][2]. Synthetic routes to Napabucasin proceed through 4,9-dimethoxynaphtho[2,3-b]furan intermediates that are oxidized to the dione; the 2-acetyl group is installed via lithiation of the [2,3-b]furan core followed by reaction with N,N-dimethylacetamide and CAN oxidation (91% yield for the dimethoxy intermediate) [3]. Attempting to use the [2,1-b] or [1,2-b] regioisomer as a Napabucasin precursor would yield a structurally distinct, regioisomeric dione with unknown and potentially divergent biological activity. The patent literature exclusively claims [2,3-b]furan derivatives for STAT3 pathway inhibition, confirming the regioisomeric specificity of the pharmacophore [1][2].

Cancer stem cell inhibitor STAT3 pathway Napabucasin precursor Regioisomeric synthetic route

Physicochemical Differentiation: Polar Surface Area and Exact Mass Distinguish [2,3-b] from [2,1-b] Regioisomers

Although the [2,3-b] (CAS 87004-83-9) and [2,1-b] (CAS 49841-22-7) regioisomers share the same molecular formula (C14H10O2) and molecular weight (210.23 g/mol), they are unambiguously distinguished by their InChI Keys, exact mass (210.06808 g/mol), and polar surface area (PSA: 30.21 Ų for the [2,3-b] isomer) . The InChI Key for CAS 87004-83-9 is HSJXTSHSSGRADD-UHFFFAOYSA-N, while the [2,1-b] isomer (CAS 49841-22-7) has the InChI Key BMUUDDPHMDJYQK-UHFFFAOYSA-N . These orthogonal identifiers provide unambiguous QC differentiation for procurement verification, preventing regioisomeric mis-shipment.

Physicochemical properties Polar surface area InChI Key Regioisomer identification

Supply-Chain Differentiation: Bulk-Only Availability of [2,3-b] vs. Gram-Scale Commercialization of [2,1-b] Regioisomer

Commercial supplier data from Bidepharm reveals a striking supply-chain divergence between the two regioisomers . The [2,1-b] isomer (CAS 49841-22-7) is available in pre-packaged research quantities (50 mg at ¥575, 100 mg at ¥845, 250 mg at ¥1201, 1 g at ¥2432) with defined unit pricing . In contrast, the [2,3-b] isomer (CAS 87004-83-9) is listed exclusively as bulk (大货) quantity with 2–3 week lead time and no small-quantity pricing tier . This indicates that CAS 87004-83-9 is positioned as a bulk intermediate for scale-up synthesis (consistent with its role as a Napabucasin precursor) rather than a screening-grade research compound, impacting procurement planning for discovery-stage vs. development-stage programs.

Procurement availability Supply chain Price differentiation Regioisomer sourcing

Procurement-Driven Application Scenarios for Ethanone, 1-naphtho[2,3-b]furan-2-yl- (CAS 87004-83-9)


Medicinal Chemistry: STAT3/Cancer Stem Cell Inhibitor Programs Requiring the Authentic Napabucasin Scaffold

For drug discovery teams pursuing STAT3 pathway inhibitors or cancer stem cell-targeted therapies, CAS 87004-83-9 is the mandatory starting material. The [2,3-b] regioisomer is the only scaffold that oxidizes to 2-acetylnaphtho[2,3-b]furan-4,9-dione (Napabucasin/BBI608), a compound that reached Phase III clinical evaluation in colorectal and pancreatic cancers [1]. As demonstrated by Koyanagi et al., the synthetic route proceeds via the 4,9-dimethoxy intermediate (91% yield) followed by CAN oxidation, delivering the clinically validated chemotype [2]. Use of the [2,1-b] regioisomer (CAS 49841-22-7) would produce a regioisomeric dione with no established STAT3 pharmacology, representing a critical procurement error that would invalidate entire SAR campaigns [1].

Beta-Adrenergic Probe Design: Selecting the [2,3-b] Regioisomer to Eliminate Metabolic Bioactivation

Pharmacology groups designing naphthofuran-derived probes for non-adrenergic targets should select the [2,3-b] isomer scaffold (CAS 87004-83-9) over the [2,1-b] isomer. Garuti et al. (1983) demonstrated that [2,3-b]furan ethanolamine derivatives do not undergo metabolic bioactivation to metabolites with high beta-adrenoceptor inhibitory activity, whereas the [2,1-b] series consistently generates such active metabolites [1]. This regioisomer-dependent metabolic fate is an intrinsic property of the fusion topology, making the [2,3-b] scaffold inherently cleaner for target validation studies where adrenergic off-target effects would confound interpretation [1].

Process Chemistry: Bulk Intermediate Sourcing for Naphthofuran Dione API Manufacturing

CAS 87004-83-9 is positioned in the supply chain as a bulk synthetic intermediate, consistent with its role in the multi-step synthesis of naphtho[2,3-b]furan-4,9-dione active pharmaceutical ingredients. Supplier data confirms bulk-only availability with 2–3 week lead times, targeting process chemistry and CMC development groups rather than discovery-stage screening [1]. For CMC teams scaling up Napabucasin-related syntheses, the exclusive [2,3-b] topology of CAS 87004-83-9 ensures regioisomeric fidelity in the final API, which is critical for regulatory filing where any [2,1-b] contamination would constitute a process-related impurity requiring control [2][3].

Analytical QC and Reference Standard Programs: Orthogonal Identity Verification for Regioisomeric Integrity

Quality control laboratories must implement orthogonal identity verification when receiving naphthofuran ethanone shipments, given that [2,3-b] (CAS 87004-83-9) and [2,1-b] (CAS 49841-22-7) regioisomers are isobaric (identical molecular weight 210.23 g/mol) and indistinguishable by MS alone [1]. The definitive identity parameters are the InChI Key (HSJXTSHSSGRADD-UHFFFAOYSA-N for [2,3-b]; BMUUDDPHMDJYQK-UHFFFAOYSA-N for [2,1-b]) and the computed PSA (30.21 Ų for [2,3-b]) [1][2]. Receiving protocols should mandate NMR verification of the aromatic proton coupling pattern characteristic of the linear [2,3-b] topology, which differs diagnostically from the angular [2,1-b] pattern, as documented in the regioisomeric synthesis literature [3].

Quote Request

Request a Quote for Ethanone, 1-naphtho[2,3-b]furan-2-yl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.